7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Overview
Description
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is a heterocyclic compound that has garnered significant interest in the field of energetic materials.
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s suggested that the thermal decomposition process of this compound most likely starts from the opening reaction of the condensed ring . The detailed mechanism and kinetic model of its thermal decomposition have been proposed .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biochemical processes due to their diverse biological activities .
Pharmacokinetics
The compound’s thermal stability and decomposition behavior have been investigated .
Result of Action
It’s known that the compound exhibits high thermal stability and energetic performance, which makes it a promising candidate for high-energy materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine. For instance, the compound’s thermal decomposition behavior and energetic performance can be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine typically involves the reaction of 3-amino-1,2,4-triazole with 3,4-diamino-1,2,4-triazole through a shared C–N bond . This process can be carried out under various conditions, including the use of energetic acids for nitration reactions . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, can be synthesized using 100% nitric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple nitrogen atoms in the fused triazole rings, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric acid for nitration, hydrazine for reduction, and various alkylating agents for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from the reactions of this compound include nitrated derivatives, reduced amines, and substituted triazoles .
Scientific Research Applications
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of energetic materials, such as explosives and propellants . In biology and medicine, its derivatives have shown potential as enzyme inhibitors and antimicrobial agents . Additionally, this compound is used in the development of advanced materials with unique thermal and mechanical properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine include 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) and 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) .
Uniqueness: What sets this compound apart from its analogues is its unique combination of thermal stability, high detonation performance, and versatile chemical reactivity . These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-2-7-8-3-5-1-6-9(2)3/h1H,(H2,4,7)(H,5,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHIBMRAFXEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(N2N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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